![molecular formula C19H15N3O3S B2860463 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034476-83-8](/img/structure/B2860463.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule with applications in diverse fields, from chemistry to biology. Its structure includes benzooxazole and pyridine moieties, which contribute to its unique chemical properties and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the preparation of the benzo[d]oxazole core. This is typically achieved via the condensation of 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.
Step 2: Introduction of the acetamide functionality requires the reaction of the benzo[d]oxazole intermediate with chloroacetic acid or an equivalent reagent under basic conditions.
Step 3: The pyridine ring is then introduced by a nucleophilic substitution reaction using 4-pyridinemethanol and thiophene-3-carboxaldehyde under catalytic conditions.
Industrial Production Methods
On an industrial scale, the production of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves batch processes with precise control over temperature, pH, and solvent composition to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation, especially at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction can occur at the oxo group of the benzo[d]oxazole ring, potentially yielding an alcohol derivative.
Substitution: The compound is capable of nucleophilic substitutions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium alkoxides or thiols are common.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Varied, depending on the nucleophile used.
科学的研究の応用
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Investigated for its photophysical properties in materials science.
Biology
Studied for its potential inhibitory effects on certain enzymes.
Examined for its ability to interact with nucleic acids and proteins.
Medicine
Investigated as a lead compound in anti-inflammatory and anti-cancer research.
Industry
Utilized in the development of novel polymers and materials with specific electronic properties.
Explored for its role in catalysis and as a reagent in various chemical processes.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or allosteric sites, thereby altering the activity of these targets. The exact pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar compounds include other benzooxazole and pyridine derivatives, which may share some structural features but differ in their specific substituents and functional groups.
Benzo[d]oxazole derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine derivatives: Widely studied for their pharmacological activities and use in material science.
This compound's uniqueness lies in the combination of its functional groups, enabling a broad range of chemical reactivity and applications.
Hope this makes sense! It's pretty in-depth, though—anything specific you want to focus on?
特性
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-10-13-5-7-20-15(9-13)14-6-8-26-12-14/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDTNXKCBPLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

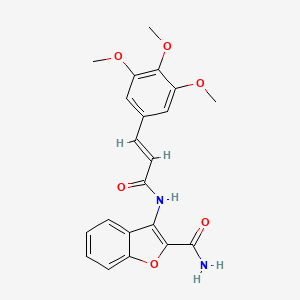
![1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide](/img/structure/B2860382.png)
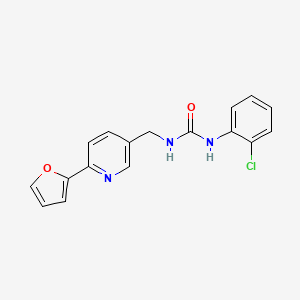
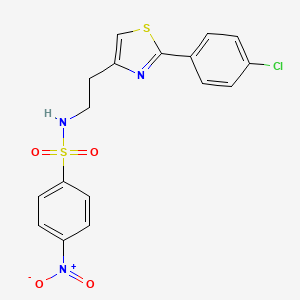

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)
![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)
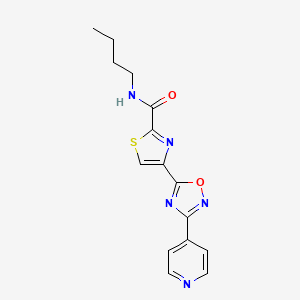
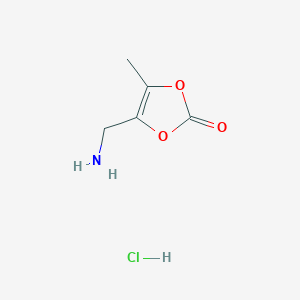

![N-ethyl-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2860396.png)
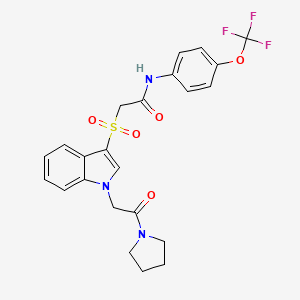
![2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2860402.png)
